Phenylephrine hydrochloride

Catalog No.
S539485
CAS No.
61-76-7
M.F
C9H13NO2.ClH
C9H14ClNO2
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylephrine hydrochloride

CAS Number

61-76-7

Product Name

Phenylephrine hydrochloride

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride

Molecular Formula

C9H13NO2.ClH
C9H14ClNO2

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1

InChI Key

OCYSGIYOVXAGKQ-FVGYRXGTSA-N

SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Synonyms

(R)-3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol, Metaoxedrin, Metasympatol, Mezaton, Neo Synephrine, Neo-Synephrine, Neosynephrine, Phenylephrine, Phenylephrine Hydrochloride, Phenylephrine Tannate, Tannate, Phenylephrine

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl

Ophthalmic Research

  • Pupillary Dilation

    PHCl acts as a mydriatic agent, causing pupil dilation. This facilitates various ophthalmic examinations and procedures, allowing for better visualization of the inner structures of the eye. Studies have demonstrated its effectiveness in this role. Source: Effect of Phenylephrine on the Accommodative System - PMC - NCBI:

  • Accommodation Measurement

    While PHCl dilates the pupil, it can also have a slight impact on the eye's ability to focus (accommodation). Research is ongoing to determine the optimal concentration and application methods of PHCl to achieve mydriasis with minimal impact on accommodation. Source: Revisiting the impact of phenylephrine hydrochloride on static and dynamic accommodation - PMC - NCBI:

Cardiovascular Research

  • Vasopressor

    PHCl acts as an alpha-adrenergic receptor agonist, causing blood vessel constriction and increasing blood pressure. This property makes it a potential candidate for research investigating vasopressor agents in specific scenarios. Source: Phenylephrine - StatPearls - NCBI Bookshelf:

  • Hypotension Management

    Studies have explored the use of PHCl to counteract hypotension, particularly in obstetric settings. However, its role in managing septic and neurogenic shock has been superseded by other medications due to evolving treatment protocols. Source: Phenylephrine - StatPearls - NCBI Bookshelf:

Phenylephrine hydrochloride is a synthetic compound classified as an alpha-1 adrenergic receptor agonist. It is primarily used as a decongestant and vasopressor in medical settings, particularly to treat hypotension during anesthesia and to relieve nasal congestion in conditions such as colds and allergies. The chemical formula for phenylephrine hydrochloride is C₉H₁₄ClNO₂, with a molecular weight of approximately 203.67 g/mol . As a highly hydrophilic compound, it is soluble in water, making it suitable for various pharmaceutical formulations .

Phenylephrine acts as a nasal decongestant by mimicking the effects of epinephrine on alpha-adrenergic receptors in the nasal passages []. When phenylephrine binds to these receptors, it causes constriction of blood vessels, reducing blood flow and tissue swelling in the nasal mucosa. This results in a reduction in congestion and easier breathing [, ].

Phenylephrine hydrochloride is generally safe for most adults when used as directed []. However, potential side effects include headache, nausea, nervousness, and insomnia []. In high doses, it can cause high blood pressure, irregular heartbeat, and anxiety [].

, primarily involving its hydroxyl and amine functional groups. It is susceptible to oxidative deamination by monoamine oxidases, which are enzymes that metabolize biogenic amines. Unlike catecholamines such as norepinephrine, phenylephrine is not metabolized by catechol O-methyltransferase due to its structural configuration, leading to a longer duration of action compared to related compounds . Additionally, phenylephrine can react with acids and oxidizing agents, which may affect its stability and efficacy in pharmaceutical preparations .

Phenylephrine exerts its biological effects primarily through the stimulation of alpha-1 adrenergic receptors located on vascular smooth muscle. This action leads to vasoconstriction, resulting in increased blood pressure and reduced nasal congestion . It has been shown to induce local vasoconstriction when administered topically or intravenously. The compound's pharmacokinetics reveal that it has a relatively short elimination half-life of 2.0 to 3.0 hours, with approximately 86% of the drug excreted in urine, primarily as metabolites .

The synthesis of phenylephrine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the reaction of 4-hydroxyphenylacetone with methylamine.
  • Formation of Intermediate: This reaction yields an intermediate compound that undergoes further hydroxylation.
  • Final Hydrochloride Salt Formation: The final step involves the conversion of the free base form into its hydrochloride salt by reacting it with hydrochloric acid.

This multi-step synthesis allows for the production of enantiomerically pure phenylephrine hydrochloride, which is crucial for its therapeutic efficacy .

Phenylephrine hydrochloride has several clinical applications:

  • Vasopressor Agent: Used during surgical procedures to manage hypotension.
  • Decongestant: Commonly found in over-the-counter medications for nasal congestion relief.
  • Pupil Dilation: Employed in ophthalmology to induce mydriasis (pupil dilation) during eye examinations .
  • Local Anesthetic: Sometimes used in conjunction with local anesthetics to prolong their effect by reducing blood flow at the injection site.

Phenylephrine exhibits significant interactions with other medications and substances:

  • Acetaminophen: Co-administration can increase the bioavailability of phenylephrine by more than double and enhance its cardiovascular effects due to shared metabolic pathways .
  • Monoamine Oxidase Inhibitors: Concurrent use can lead to increased blood pressure due to enhanced vasoconstriction effects.
  • Other Vasopressors: Care should be taken when combining phenylephrine with other agents that affect blood pressure or heart rate, as this may lead to additive effects and potential cardiovascular complications .

Phenylephrine shares structural similarities with several other compounds, particularly catecholamines. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
NorepinephrineSimilar amine structureHas additional hydroxyl group; acts on both alpha and beta receptors
EpinephrineSimilar core structureActs on both alpha and beta receptors; more potent vasodilator
MethoxamineSimilar beta-hydroxyl groupPrimarily used as a vasopressor; less common than phenylephrine
PivenfrineEster derivative of phenylephrineGreater lipophilicity; different pharmacokinetic properties

Phenylephrine's uniqueness lies in its selective action on alpha-1 adrenergic receptors without significant beta activity, making it particularly effective for specific therapeutic uses such as nasal decongestion and managing hypotension without causing unwanted cardiac stimulation seen with other sympathomimetics .

Stereoselective Synthesis Protocols

The enantioselective synthesis of (R)-phenylephrine hydrochloride remains a focal point in organic chemistry, driven by the need for high optical purity in pharmaceutical applications. Three principal methodologies dominate current research: enzymatic biocatalysis, Sharpless asymmetric dihydroxylation, and rhodium-catalyzed asymmetric hydrogenation.

Enzymatic Biocatalysis

A short-chain dehydrogenase/reductase (SMSDR) from *Serratia marcescens* BCRC10948 enables the reduction of 1-(3-hydroxyphenyl)-2-(methylamino) ethanone (HPMAE) to (R)-phenylephrine with >99% enantiomeric excess (ee) [1] [4]. Recombinant *Escherichia coli* expressing SMSDR achieves a conversion yield of 51.06% using 10 mM HPMAE, with fructose optimizing NADPH regeneration [1]. Homologous expression in S. marcescens further enhances productivity to 1.98 mmol/l·h at 50 mM HPMAE, retaining 85% efficiency after six catalytic cycles [4]. This method’s scalability and recyclability position it as a sustainable alternative to traditional resolution processes.

Sharpless Asymmetric Dihydroxylation

The Sharpless protocol, employing (DHQD)₂PHAL as a chiral ligand, converts m-hydroxybenzaldehyde derivatives to (R)-phenylephrine hydrochloride in seven steps with 98% ee [2]. Key intermediates include silyl-protected styrene 4 and diol 5, with tosylate displacement by methylamine achieving a 90% yield in the final step. While stereochemically robust, the multi-step sequence and use of osmium tetroxide limit its industrial feasibility despite high enantioselectivity.

Asymmetric Hydrogenation

A patented rhodium-catalyzed process hydrogenates prochiral N-benzyl amino ketones to (R)-phenylephrine precursors at 1:2,000 catalyst-substrate ratios, followed by palladium-mediated debenzylation [3]. However, initial ee values of 85% necessitate costly purification to meet pharmaceutical standards (>98% ee). Reaction times exceeding 20 hours further underscore scalability challenges, though tandem hydrogenation-debenzylation workflows mitigate intermediate isolation steps.

Table 1: Comparative Analysis of Stereoselective Methods

MethodEnantiomeric Excess (%)Yield (%)Scalability
Enzymatic Biocatalysis>99 [1] [4]47.5–51.1High (recyclable)
Sharpless Dihydroxylation98 [2]90Moderate
Asymmetric Hydrogenation85 [3]75–90Low (purification required)

Salt Formation and Polymorphic Characterization

Phenylephrine hydrochloride’s physicochemical stability hinges on its salt form and crystalline structure. The hydrochloride salt predominates due to enhanced solubility and shelf-life, though polymorphic variability necessitates rigorous characterization.

Salt Formation Dynamics

The hydrochloride salt is synthesized via HCl treatment of (R)-phenylephrine free base, typically in ethanol or butanol. Crystallization solvents critically influence habit and pseudomorphic behavior. For instance, ethanol yields prismatic crystals, whereas butanol produces needle-like structures, both sharing identical internal lattices (monoclinic P2₁) [6].

Polymorphic and Pseudomorphic Analysis

X-ray powder diffraction (XRPD) and single-crystal studies reveal that mechanical processing (e.g., grinding) alters diffraction patterns without inducing true polymorphism. Compression of butanol-derived crystals converts them to ethanol-like habits, confirming pseudomorphism [6]. Differential scanning calorimetry (DSC) and infrared (IR) spectra remain invariant across habits, emphasizing the need for multi-technique characterization to avoid misinterpreting XRPD data as polymorphic transitions [6] [7].

Table 2: Polymorphic Characterization of Crystallization Products

SolventCrystal HabitXRPD PatternDSC Melting Point (°C)
EthanolPrismaticDistinct141–142 [2]
ButanolNeedle-likeDistinct141–142 [6]

Continuous Flow Manufacturing Innovations

While batch processes dominate current production, enzymatic and hydrogenation methods show promise for continuous flow adaptation.

Enzymatic Biocatalysis in Flow Systems

Immobilized SM_SDR on fixed-bed reactors could enable continuous HPMAE conversion, leveraging glycerol-fed S. marcescens cultures for cofactor regeneration [4]. Preliminary batch data suggest that 50 mM substrate concentrations achieve 47.5% conversion in 12 hours, with flow dynamics potentially enhancing mass transfer and productivity [4].

Hydrogenation-Dehydrogenation Integration

The patent-described tandem hydrogenation-debenzylation process [3] may benefit from microfluidic hydrogenation chambers, reducing reaction times and improving catalyst turnover. However, palladium catalyst poisoning risks require advanced flow cell designs to segregate reaction phases.

Spectrophotometric Quantification Strategies

Spectrophotometric methods for phenylephrine hydrochloride analysis have been extensively developed utilizing various chemical reactions and detection principles. These methods offer significant advantages in terms of simplicity, cost-effectiveness, and widespread applicability in pharmaceutical analysis.

Oxidation-Based Methods

The most extensively studied spectrophotometric approaches involve oxidation reactions of phenylephrine hydrochloride. Ahmed and Mohammed developed two highly sensitive methods based on oxidation principles [1]. The first method utilizes potassium permanganate oxidation in basic sodium hydroxide solution, where phenylephrine undergoes oxidation to form a bluish-green manganate ion (MnO₄²⁻) complex measured at 610 nm. This method demonstrates excellent linearity over the concentration range of 0.2-8.0 μg/mL with a molar absorptivity coefficient of 1.57 × 10⁴ L/mol·cm [1].

The second oxidation method employs N-bromosuccinimide in acidic hydrochloric acid medium, where excess oxidizing agent bleaches indigo carmine dye, and the remaining blue color intensity correlates directly with phenylephrine hydrochloride concentration [1]. This method exhibits superior sensitivity with a molar absorptivity coefficient of 5.52 × 10⁴ L/mol·cm and maintains linearity across 0.2-3.5 μg/mL concentration range [1].

Diazotization-Coupling Reactions

Diazotization-coupling reactions represent another significant class of spectrophotometric methods for phenylephrine hydrochloride quantification. Al-Uzri developed a method based on diazotization of sulfacetamide sodium with sodium nitrite in hydrochloric acid presence, followed by coupling with phenylephrine hydrochloride in alkaline medium to form an azo dye with maximum absorption at 425 nm [2]. This method demonstrates excellent analytical performance with linearity range of 2-24 μg/mL, detection limit of 0.278 μg/mL, and correlation coefficient of 0.9929 [2].

A microfluidic analytical approach was developed by Abdulsattar and Hadi, utilizing diazotized sulfadimidine coupling with phenylephrine hydrochloride under alkaline conditions [3]. This innovative method employs both conventional UV-visible spectrophotometry at 460 nm and paper-based microfluidic analytical devices for semi-quantitative analysis. The spectrophotometric method exhibits linearity in the concentration range of 1-20 mg/L with detection and quantification limits of 0.22 mg/L and 0.72 mg/L, respectively [3].

Flow Injection Analysis Methods

Flow injection analysis combined with spectrophotometric detection provides enhanced throughput and precision for phenylephrine hydrochloride analysis. The method developed using potassium ferricyanide and 4-aminoantipyrine reaction forms a condensation product with strong absorptivity at 500 nm [4]. This approach demonstrates excellent analytical performance with linear dynamic range between 0.95-9 mg/L, detection limit of 0.2 mg/L, and sampling throughput of 120 samples per hour [4].

Specialized Derivative Methods

The nitroso derivative formation method represents a classical approach for phenylephrine hydrochloride determination. This method involves formation of nitroso derivative in the presence of copper ions, providing selective and accurate quantification [5]. The method demonstrates excellent selectivity without interference from commonly present pharmaceutical excipients.

Recent developments include the sodium nitroprusside-hydroxylamine method developed by Al-Fakhry and Ahmad, which provides a straightforward, precise, and economical approach for phenylephrine hydrochloride determination in bulk and pharmaceutical preparations [6].

Stability-Indicating Assay Validation

Stability-indicating assays for phenylephrine hydrochloride have been developed to ensure accurate quantification in the presence of degradation products formed under various stress conditions. These methods are essential for pharmaceutical quality control and regulatory compliance.

Forced Degradation Studies

Comprehensive forced degradation studies reveal that phenylephrine hydrochloride exhibits differential stability under various stress conditions. Srivastava et al. conducted extensive stability studies using International Conference on Harmonization guidelines Q1A and Q1B protocols [7]. The compound demonstrates significant degradation under acidic, basic, and oxidative stress conditions while remaining stable under thermal and photochemical stress.

Under acidic conditions (0.1N hydrochloric acid, 60°C, 1 hour), phenylephrine hydrochloride undergoes 21.92% degradation, forming one major degradation product eluting at retention time 3.58 minutes compared to the parent compound at 2.66 minutes [7]. Base-induced degradation under sodium hydroxide conditions (0.1N, 60°C, 1 hour) results in 19.39% degradation with degradation product retention time of 3.81 minutes [7].

Oxidative stress conditions using 6% hydrogen peroxide solution produce 7.14% degradation with degradation product eluting at 3.10 minutes [7]. Notably, thermal degradation at 60°C for 4 hours and photochemical degradation under direct sunlight exposure for 48 hours do not produce detectable degradation products [7].

Chromatographic Method Development

The stability-indicating reversed-phase high-performance liquid chromatography method utilizes Luna C18 column (250 × 4.6 mm, 5μm) with isocratic mobile phase composition of 5mM ammonium acetate (pH 4.7) and methanol (80:20, v/v) [7]. The method operates at 1 mL/min flow rate, 30°C column temperature, and detection at 272 nm using photodiode array detection [7].

Validation Parameters

The stability-indicating method demonstrates excellent validation characteristics according to International Conference on Harmonization guidelines. Linearity is established over the concentration range of 20-100 μg/mL with correlation coefficient of 0.9965 [7]. The method exhibits detection limit of 6.17 μg/mL and quantification limit of 18.68 μg/mL, indicating excellent sensitivity [7].

Precision studies demonstrate relative standard deviation values below 2% for both intra-day (0.560%) and inter-day (0.548-0.586%) measurements [7]. Accuracy assessment reveals average recovery of 99.67%, confirming excellent method accuracy [7]. Robustness evaluation shows that small variations in flow rate (±0.1 mL/min), detection wavelength (±2 nm), and column temperature (±2°C) do not significantly affect analytical performance [7].

Multi-Component Stability Studies

Advanced stability-indicating methods have been developed for phenylephrine hydrochloride in combination with other pharmaceutical compounds. The eco-friendly high-performance liquid chromatography method for ibuprofen and phenylephrine hydrochloride combination demonstrates that phenylephrine is susceptible to oxidative stress conditions, forming two distinct oxidative degradants whose structures were confirmed using infrared spectroscopy and mass spectrometry [8].

The method utilizes gradient elution on YMC-C8 column with 0.1% hexanesulfonic acid and acetonitrile mobile phase at pH 6.6, achieving retention times of 2.0, 2.2, 3.2, and 7.0 minutes for degradation products and parent compounds [8]. This approach demonstrates linearities of 10-100 μg/mL for ibuprofen and 0.3-10 μg/mL for phenylephrine hydrochloride with recovery percentages of 100.75 ± 1.44% and 99.67 ± 1.67%, respectively [8].

Degradation Product Profiling Techniques

Comprehensive degradation product profiling of phenylephrine hydrochloride requires sophisticated analytical techniques combining chromatographic separation with spectroscopic and spectrometric identification methods. These approaches provide detailed structural information about degradation pathways and product formation mechanisms.

Mass Spectrometric Identification

Electrospray ionization mass spectrometry represents the primary technique for degradation product identification and structural characterization. Trommer et al. conducted comprehensive degradation studies using electrospray ionization-mass spectrometry, investigating both phenylephrine hydrochloride and phenylephrine bitartrate salts [9]. The major degradation product identified corresponds to phenylephrine derivative with unsaturated side chain, formed through loss of one water molecule from the parent compound [9].

The mass spectrometric analysis reveals that phenylephrine bitartrate demonstrates higher degradation susceptibility compared to the hydrochloride salt due to additional decomposition sensitivity of the tartaric acid counter ion [9]. Tandem mass spectrometry and multiple-stage mass spectrometry experiments enable establishment of comprehensive fragmentation schemes for both salts [9].

Photodegradation Product Characterization

Photostability studies conducted using solar radiation spectrum irradiation equipment demonstrate formation of multiple degradation and oxidation products detectable in full scan mode, indicating low photostability of phenylephrine hydrochloride [9]. The interaction between phenylephrine and counter ion degradation products occurs through nucleophilic addition mechanism, explaining the detected ion signals after irradiation treatment [9].

Drug-Excipient Interaction Products

Sophisticated degradation profiling reveals formation of complex interaction products between phenylephrine hydrochloride and pharmaceutical excipients. Wong et al. identified a major degradation product in pharmaceutical formulations containing acetaminophen, phenylephrine hydrochloride, and chlorpheniramine maleate [10] [11]. The degradation product was characterized as a Michael addition product between phenylephrine and maleic acid, with molecular formula C₁₃H₁₇NO₆ and molecular weight of 284 Da [10] [11].

The structural characterization employed nuclear magnetic resonance spectroscopy, including proton, carbon-13, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation techniques [10]. The degradation product formation occurs readily under mild stress conditions typically encountered during pharmaceutical stability studies [10].

Acetylation Degradation Pathway

Historical degradation studies identified acetylation as a primary degradation pathway for phenylephrine hydrochloride in tablet formulations containing acetylsalicylic acid [12]. The degradation process produces three distinct acetylated derivatives: N-monoacetylphenylephrine, O,N-diacetylphenylephrine, and triacetylated phenylephrine [12].

The acetylation products form under different severity conditions, with N-monoacetylphenylephrine appearing under relatively mild conditions and short time periods, while diacetyl and triacetyl compounds require more severe conditions or extended storage periods [12]. Thin-layer chromatography successfully separates and identifies these degradation products based on their distinct retention factor values [12].

Impurity Standard Preparation

Specialized methods have been developed for preparing phenylephrine hydrochloride impurity standards for analytical reference purposes. The process involves controlled degradation under illumination conditions followed by preparative chromatography purification [13]. The method employs enzymatic synthesis using ketoreductase and reduced coenzyme II nicotinamide adenine dinucleotide phosphate for producing specific impurity standards [13].

The preparation process utilizes isopropanol-n-propyl acetate-acetonitrile mixed solvent system for recrystallization, achieving high product yield and purity meeting pharmaceutical impurity standard requirements [13]. The method demonstrates reproducibility with illumination conditions at 350-380 nm wavelength for 8-10 hours duration [13].

Advanced Profiling Techniques

Ultra-high-performance liquid chromatography methods have been developed for comprehensive impurity determination of phenylephrine hydrochloride in combination with other pharmaceutical compounds. These methods achieve separation and quantification of multiple related organic impurities using single analytical runs [14].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

203.0713064 g/mol

Monoisotopic Mass

203.0713064 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

284 to 293 °F (NTP, 1992)

UNII

04JA59TNSJ

Related CAS

59-42-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 359 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 359 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 358 of 359 companies with hazard statement code(s):;
H302 (89.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (27.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.55%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (13.13%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (10.06%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H411 (10.06%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lens therapeutic procedures
Prevention of pain during cataract surgery

Pharmacology

Phenylephrine Hydrochloride is the hydrochloride salt form of phenylephrine, a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. Phenylephrine is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.

MeSH Pharmacological Classification

Cardiotonic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

61-76-7

Wikipedia

Phenylephrine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Benzenemethanol, 3-hydroxy-.alpha.-[(methylamino)methyl]-, hydrochloride (1:1), (.alpha.R)-: ACTIVE

Dates

Last modified: 09-13-2023
1: Kato M, Nitta K, Kano Y, Yamada M, Ishii N, Hashimoto T, Ohyama M. Case of
phenylephrine hydrochloride-induced periorbital contact dermatitis with fulminant
keratoconjunctivitis causing pseudomembrane formation. J Dermatol. 2017 Oct 6.
doi: 10.1111/1346-8138.14077. [Epub ahead of print] PubMed PMID: 28983944.


2: Mostafa NM, Elsayed GM, Hassan NY, El Mously DA. Development and Validation of
Eco-Friendly Liquid Chromatographic and Spectrophotometric Methods for
Simultaneous Determination of Coformulated Drugs: Phenylephrine Hydrochloride and
Prednisolone Acetate. J AOAC Int. 2017 Nov 1;100(6):1761-1770. doi:
10.5740/jaoacint.17-0001. Epub 2017 Jul 24. PubMed PMID: 28737123.


3: de Oliveira GG, Feitosa A, Loureiro K, Fernandes AR, Souto EB, Severino P.
Compatibility study of paracetamol, chlorpheniramine maleate and phenylephrine
hydrochloride in physical mixtures. Saudi Pharm J. 2017 Jan;25(1):99-103. doi:
10.1016/j.jsps.2016.05.001. Epub 2016 May 7. PubMed PMID: 28223869; PubMed
Central PMCID: PMC5310159.


4: Rezk MR, Fayed AS, Marzouk HM, Abbas SS. Chromatographic Determination of
Cyclopentolate Hydrochloride and Phenylephrine Hydrochloride in the Presence of
Their Potential Degradation Products. J AOAC Int. 2017 Mar 1;100(2):434-444. doi:
10.5740/jaoacint.16-0215. Epub 2016 Nov 30. PubMed PMID: 28118561.


5: Elfatatry HM, Mabrouk MM, Hammad SF, Mansour FR, Kamal AH, Alahmad S.
Development and Validation of Chemometric-Assisted Spectrophotometric Methods for
Simultaneous Determination of Phenylephrine Hydrochloride and Ketorolac
Tromethamine in Binary Combinations. J AOAC Int. 2016 Sep;99(5):1247-51. doi:
10.5740/jaoacint.16-0106. Epub 2016 Aug 13. PubMed PMID: 27522949.


6: Belal TS, El-Kafrawy DS, Mahrous MS, Abdel-Khalek MM, Abo-Gharam AH. Validated
spectrophotometric and chromatographic methods for simultaneous determination of
ketorolac tromethamine and phenylephrine hydrochloride. Ann Pharm Fr. 2016
Jul;74(4):267-82. doi: 10.1016/j.pharma.2015.12.006. Epub 2016 Feb 16. PubMed
PMID: 26895689.


7: El Yazbi FA, Hassan EM, Khamis EF, Ragab MA, Hamdy MM. Development and
Validation of a High-Performance Thin-Layer Chromatographic Method for the
Simultaneous Determination of Two Binary Mixtures Containing Ketorolac
Tromethamine with Phenylephrine Hydrochloride and with Febuxostat. J Chromatogr
Sci. 2016 May-Jun;54(5):819-28. doi: 10.1093/chromsci/bmv250. Epub 2016 Feb 3.
PubMed PMID: 26847918; PubMed Central PMCID: PMC4890447.


8: Meltzer EO, Ratner PH, McGraw T. Phenylephrine hydrochloride modified-release
tablets for nasal congestion: a randomized, placebo-controlled trial in allergic
rhinitis patients. Ann Allergy Asthma Immunol. 2016 Jan;116(1):66-71. doi:
10.1016/j.anai.2015.10.022. Epub 2015 Nov 7. PubMed PMID: 26560899.


9: Kryvanych O, Bevz N, Harna N, Bevz O. The use of
2,6-dichloroquinone-4chlorimide for quantitative determination of phenylephrine
hydrochloride in combined tablets with paracetamol and chlorpheniramine maleate.
Ceska Slov Farm. 2015 Nov;64(5):216-9. PubMed PMID: 28649822.


10: Gosliga JM, Barter LS. Cardiovascular effects of dopamine hydrochloride and
phenylephrine hydrochloride in healthy isoflurane-anesthetized New Zealand White
rabbits (Oryctolagus cuniculus). Am J Vet Res. 2015 Feb;76(2):116-21. doi:
10.2460/ajvr.76.2.116. PubMed PMID: 25629908.

Explore Compound Types